1-{(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone
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Overview
Description
1-{®-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a common structure in many pharmacologically active molecules, and is characterized by the presence of hydroxyethyl and isopropylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{®-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone typically involves multiple steps, starting with the preparation of the piperidine ring. The hydroxyethyl and isopropylamino groups are then introduced through specific reactions such as nucleophilic substitution and reductive amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of intermediates, purification through crystallization or chromatography, and rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-{®-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
1-{®-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-{®-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The hydroxyethyl and isopropylamino groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-{®-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone
- 1-{®-3-[(2-Hydroxy-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone
Uniqueness
1-{®-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
1-[(3R)-3-[2-hydroxyethyl(propan-2-yl)amino]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)14(7-8-15)12-5-4-6-13(9-12)11(3)16/h10,12,15H,4-9H2,1-3H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUXDOGSHXCBLB-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCCN(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCO)[C@@H]1CCCN(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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